2-Chloro-5-nitrobenzamide

Medicinal Chemistry Drug Design Physicochemical Properties

2-Chloro-5-nitrobenzamide is the non-negotiable starting material for synthesizing potent PPARγ antagonists (GW9662) and inverse agonists (T0070907). The precise 2-chloro-5-nitro substitution pattern on the benzamide core is essential for covalent binding to the PPARγ ligand-binding domain—generic nitrobenzamide isomers cannot substitute. This scaffold enables nucleophilic substitution for focused SAR libraries and serves as a protein degrader building block. Procure the exact CAS 16588-15-1 scaffold to replicate published syntheses and advance covalent PPARγ modulator programs in oncology.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 16588-15-1
Cat. No. B107470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzamide
CAS16588-15-1
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl
InChIInChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
InChIKeySDHXWAPVLOGAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzamide (CAS 16588-15-1): Key Synthetic Intermediate for PPARγ‑Targeted Probes and Covalent Ligands


2‑Chloro‑5‑nitrobenzamide (CAS 16588‑15‑1) is a chloro‑nitro‑substituted benzamide building block characterized by a chlorine atom at the ortho position and a nitro group at the meta position of the benzamide ring [1]. The compound serves as the core scaffold for numerous biologically active derivatives, including the well‑characterized PPARγ antagonists GW9662 and T0070907, and is frequently employed as a starting material for nucleophilic substitution and diversification reactions in medicinal chemistry [2].

Why 2‑Chloro‑5‑nitrobenzamide Cannot Be Replaced by Common Benzamide Analogs in PPARγ Ligand Synthesis


Generic benzamides or even other halogenated nitrobenzamides cannot substitute for 2‑chloro‑5‑nitrobenzamide in the synthesis of potent PPARγ modulators because the precise 2‑chloro‑5‑nitro substitution pattern on the benzamide core is essential for both the covalent binding mechanism and the conformational control of the PPARγ ligand‑binding domain [1]. Substitutions at the amide nitrogen of this specific scaffold have been shown to generate ligands with activities ranging from agonism to inverse agonism, a pharmacological range not accessible with other nitrobenzamide isomers or halogenation patterns [1]. Consequently, procurement of the exact 2‑chloro‑5‑nitrobenzamide scaffold is a non‑negotiable requirement for replicating published PPARγ‑targeted syntheses.

2‑Chloro‑5‑nitrobenzamide: Quantitative Differentiation Data Against PPARγ Ligand Analogs GW9662 and T0070907


Physicochemical Comparison: Lower Molecular Weight and LogP of the Parent Scaffold vs. GW9662 and T0070907

2‑Chloro‑5‑nitrobenzamide exhibits significantly lower molecular weight and lipophilicity compared to its widely used N‑substituted derivatives GW9662 and T0070907. The parent scaffold has a molecular weight of 200.58 g/mol and an XLogP3 of 1.4 [1], whereas GW9662 has a molecular weight of 276.67 g/mol and an XLogP3 of 3.3 [2], and T0070907 has a molecular weight of 277.66 g/mol and an XLogP3 of 2.3 [3]. The Topological Polar Surface Area (TPSA) is also lower for the parent scaffold (88.9 Ų) compared to GW9662 (78.3 Ų) and T0070907 (96.7 Ų).

Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Versatility: 2‑Chloro‑5‑nitrobenzamide Enables Both PPARγ Agonism and Inverse Agonism Through Simple Amide Modifications

The 2‑chloro‑5‑nitrobenzamide scaffold is unique in its ability to generate ligands that elicit either PPARγ agonism or inverse agonism solely through modifications at the amide R₁ group [1]. GW9662, with an N‑phenyl substitution, functions as a transcriptionally neutral PPARγ ligand with an IC₅₀ of 3.3 nM and >10‑fold selectivity over PPARα and >1000‑fold over PPARδ [2], whereas T0070907, with an N‑pyridinyl substitution, acts as an inverse agonist that represses PPARγ transcription with a Kᵢ of 1 nM . In contrast, the parent 2‑chloro‑5‑nitrobenzamide itself lacks these potent PPARγ modulatory activities, underscoring its role as a privileged starting point for tuning pharmacological outcomes.

PPARγ Pharmacology Structure-Activity Relationship Covalent Ligands

Nucleophilic Substitution Reactivity: The Chlorine at C2 Enables Efficient Derivatization Under Phase‑Transfer Conditions

The chlorine atom at the 2‑position of 2‑chloro‑5‑nitrobenzamide undergoes facile nucleophilic substitution under phase‑transfer catalysis conditions to yield 2‑alkoxy‑5‑nitrobenzamides [1]. This reactivity is enhanced by the electron‑withdrawing nitro group at the 5‑position, which activates the aryl chloride towards SNAr reactions. While direct yield comparisons for the parent compound versus its N‑substituted analogs are not reported in the available literature, the primary reference establishes this compound as a competent substrate for nucleophilic substitution, enabling the synthesis of a diverse array of alkoxy derivatives [1].

Synthetic Methodology Phase-Transfer Catalysis Nucleophilic Aromatic Substitution

Optimal Use Cases for 2‑Chloro‑5‑nitrobenzamide (CAS 16588‑15‑1) in Research and Preclinical Development


Synthesis of PPARγ‑Targeted Chemical Probes and Radioligands

2‑Chloro‑5‑nitrobenzamide is the preferred starting material for the preparation of PPARγ antagonists and inverse agonists, including GW9662 and T0070907, which are widely used as tool compounds in metabolic and oncology research [1]. Its defined physicochemical properties and validated reactivity enable the generation of focused libraries for SAR studies around the PPARγ ligand‑binding domain [1].

Development of Covalent PPARγ Inverse Agonists for Bladder Cancer Therapeutics

The 2‑chloro‑5‑nitrobenzamide scaffold is currently being advanced in covalent PPARγ inverse agonist programs for muscle‑invasive bladder cancer, with analogs based on this core progressing toward Phase 1 clinical trials [1]. Procurement of the parent scaffold is essential for medicinal chemistry teams seeking to replicate or improve upon these lead series [1].

Synthesis of 2‑Alkoxy‑5‑nitrobenzamide Derivatives via Phase‑Transfer Catalysis

Researchers can utilize 2‑chloro‑5‑nitrobenzamide in phase‑transfer catalyzed nucleophilic substitution reactions to access a variety of 2‑alkoxy‑5‑nitrobenzamides [2]. This methodology is valuable for generating compounds with modulated lipophilicity and hydrogen‑bonding capacity for lead optimization campaigns [2].

Building Block for Protein Degrader (PROTAC) Synthesis

2‑Chloro‑5‑nitrobenzamide is classified as a protein degrader building block [3]. Its moderate molecular weight (200.58 g/mol) and defined functional groups make it suitable for incorporation into bifunctional degrader molecules, where the nitro group can serve as a precursor for amine‑containing linkers following reduction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.